5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
This compound is a 1,2,3-triazole derivative featuring a methyl group at position 5, a 3-nitrophenyl substituent at position 1, and a carboxylic acid group at position 4. Its structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, influencing its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
5-methyl-1-(3-nitrophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c1-6-9(10(15)16)11-12-13(6)7-3-2-4-8(5-7)14(17)18/h2-5H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYUNNZXZFGGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Nitration: The starting material, 3-nitroaniline, undergoes nitration to introduce the nitro group at the 3-position of the benzene ring.
Triazole Formation: The nitro-substituted aniline is then subjected to a triazole formation reaction, often using reagents such as hydrazine and a suitable catalyst.
Methylation: The triazole ring is methylated to introduce the 5-methyl group.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aniline derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.
Substitution: Reagents like acyl chlorides and amines are used for esterification and amidation reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Aniline derivatives, hydrazine derivatives.
Substitution: Ester derivatives, amide derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: Research has explored its use as a precursor for drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, often engaging in redox reactions that affect cellular processes.
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural variations among triazole derivatives include substituent type (e.g., nitro, methyl, formyl) and their positions (meta vs. para). These differences impact dihedral angles, tautomerism, and electronic effects:
Table 1: Structural and Electronic Comparisons
- Dihedral Angles: The para-nitro derivative exhibits a larger dihedral angle (45.36°) between the triazole and phenyl rings compared to cyclopropyl-substituted analogs (39.1°), suggesting reduced planarity due to steric effects .
- Tautomerism : Unlike the 5-formyl derivative, which forms a cyclic hemiacetal in solution, the target compound’s methyl and nitro groups preclude tautomerism, stabilizing the carboxylic acid form .
Physicochemical Properties
Substituents influence melting points, solubility, and acidity:
Table 3: Physicochemical Data
- The carboxylic acid group increases water solubility slightly but is counteracted by hydrophobic substituents (e.g., nitro, methyl) .
Biological Activity
5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Chemical Name : this compound
- Molecular Formula : C10H8N4O4
- Molecular Weight : 248.19 g/mol
- CAS Number : [not specified in the search results]
The biological activity of this compound can be attributed to the presence of the 1,2,3-triazole ring system. Research indicates that compounds containing triazole moieties often exhibit enhanced biological properties due to their ability to interact with various biological targets, including enzymes and receptors.
Antiproliferative Activity
A study explored the antiproliferative effects of various triazole derivatives, including this compound. The compound was tested against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| L1210 (murine leukemia) | 9.6 ± 0.7 |
| CEM (human T-lymphocyte) | [data not available] |
| HeLa (cervical carcinoma) | [data not available] |
The presence of the triazole ring significantly lowered the IC50 values compared to non-triazole analogs, indicating a more potent antiproliferative effect in L1210 cells .
Enzyme Inhibition Studies
Recent investigations have highlighted the compound's potential as an inhibitor of cholinesterase enzymes:
| Enzyme | IC50 (μM) | Comparison |
|---|---|---|
| BuChE (Butyrylcholinesterase) | 31.8 | More potent than geniposide |
| AChE (Acetylcholinesterase) | [data not available] | Less potent than donepezil |
The compound's ability to inhibit these enzymes suggests potential applications in neurodegenerative diseases such as Alzheimer's .
Case Studies
Several studies have documented the synthesis and biological evaluation of triazole derivatives:
- Anticancer Activity : A series of triazole derivatives were synthesized and evaluated for their anticancer properties. The study found that compounds with nitrophenyl substitutions exhibited varying degrees of activity against different cancer cell lines, with some derivatives showing promising results comparable to established chemotherapeutics .
- Cholinesterase Inhibition : Another investigation focused on the structure-activity relationship (SAR) of triazole derivatives as cholinesterase inhibitors. The study concluded that modifications on the nitrophenyl group significantly influenced inhibitory activity against BuChE and AChE .
Q & A
Q. What are the optimal synthetic routes for 5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves cyclocondensation of precursor reagents. For example, triazole derivatives are often synthesized via azide-alkyne cycloaddition (click chemistry) or condensation of aryl hydrazines with β-ketoesters. Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (using ethanol or DCM/hexane) ensures purity. Characterization via -NMR, -NMR, and HRMS is critical. For structural confirmation, single-crystal X-ray diffraction (SC-XRD) with R factor < 0.07 (e.g., mean (C–C) = 0.003 Å, as in related triazoles ) is recommended.
Q. How can the solubility limitations of this compound in aqueous media be addressed for biological assays?
- Methodological Answer : Triazole derivatives often exhibit low water solubility due to aromatic and nitro groups. Strategies include:
- Use of co-solvents (e.g., DMSO ≤ 1% v/v) to maintain bioactivity .
- Derivatization: Converting the carboxylic acid to a sodium salt or ester prodrug to enhance hydrophilicity .
- Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles for controlled release .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy : FTIR (to confirm carboxylic acid C=O stretch ~1700 cm), UV-Vis (for nitro group absorption ~270–300 nm) .
- Crystallography : SC-XRD parameters (e.g., space group , Z = 2, R factor = 0.063–0.149 for triazoles ). Example bond lengths: C–N (1.33–1.37 Å), N–N (1.34–1.36 Å) .
Advanced Research Questions
Q. How does the 3-nitrophenyl substituent influence electronic properties and reactivity in catalytic applications?
- Methodological Answer : Computational studies (DFT/B3LYP/6-311+G(d,p)) reveal that the nitro group withdraws electron density via resonance, stabilizing the triazole ring and enhancing electrophilicity. Frontier molecular orbital (FMO) analysis (HOMO-LUMO gap ~4.5 eV) predicts reactivity in nucleophilic substitution or redox reactions. Solvent effects (PCM model) should be modeled to assess stability in polar media .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Analysis : Use IC values and selectivity indices (SI) to distinguish targeted vs. off-target effects.
- Factorial Design : Vary parameters (e.g., pH, temperature) to identify confounding factors .
- In Silico Screening : Molecular docking (AutoDock Vina) against target enzymes (e.g., CYP450) to predict binding modes versus experimental bioactivity .
Q. Can computational models predict the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Pharmacophore Modeling : Map steric and electronic features (carboxylic acid as H-bond donor, nitro group as electron-deficient site) against kinase ATP-binding pockets.
- MD Simulations : Assess stability of inhibitor-kinase complexes (GROMACS, AMBER) over 100-ns trajectories. Key metrics: RMSD (< 2.0 Å), binding free energy (MM-PBSA ≤ −30 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
